1-Morpholino-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone 1-Morpholino-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone
Brand Name: Vulcanchem
CAS No.: 690645-28-4
VCID: VC5676234
InChI: InChI=1S/C17H18N4O2S2/c1-12-2-4-13(5-3-12)14-10-24-16-18-19-17(21(14)16)25-11-15(22)20-6-8-23-9-7-20/h2-5,10H,6-9,11H2,1H3
SMILES: CC1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)N4CCOCC4
Molecular Formula: C17H18N4O2S2
Molecular Weight: 374.48

1-Morpholino-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone

CAS No.: 690645-28-4

Cat. No.: VC5676234

Molecular Formula: C17H18N4O2S2

Molecular Weight: 374.48

* For research use only. Not for human or veterinary use.

1-Morpholino-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone - 690645-28-4

Specification

CAS No. 690645-28-4
Molecular Formula C17H18N4O2S2
Molecular Weight 374.48
IUPAC Name 2-[[5-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone
Standard InChI InChI=1S/C17H18N4O2S2/c1-12-2-4-13(5-3-12)14-10-24-16-18-19-17(21(14)16)25-11-15(22)20-6-8-23-9-7-20/h2-5,10H,6-9,11H2,1H3
Standard InChI Key CUFYKCFKLSUOHW-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)N4CCOCC4

Introduction

Chemical Structure and Molecular Properties

The compound’s molecular formula is C₁₇H₁₈N₄O₂S₂, with a molecular weight of 374.48 g/mol. Its architecture combines:

  • A thiazolo[2,3-c] triazole core, providing π-π stacking and hydrogen-bonding capabilities.

  • A morpholine group enhancing solubility and metabolic stability.

  • A p-tolyl substituent contributing hydrophobic interactions.

Table 1: Key Molecular Properties

PropertyValue
CAS Number690645-28-4
Molecular FormulaC₁₇H₁₈N₄O₂S₂
Molecular Weight374.48 g/mol
XLogP3 (Lipophilicity)3.52
Topological Polar Surface Area85.33 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

The thioether linkage between the morpholine and thiazolo-triazole moieties enhances electronic delocalization, critical for binding biological targets .

Synthesis and Optimization Strategies

Synthesis involves multi-step reactions, typically starting with cyclization of thiazole and triazole precursors. Key methods include:

Cyclocondensation Reactions

  • Step 1: Formation of the thiazole ring via reaction of thiourea derivatives with α-haloketones.

  • Step 2: Triazole ring closure using hydrazine derivatives under basic conditions .

  • Step 3: Introduction of the morpholine group via nucleophilic substitution or coupling reactions .

Table 2: Representative Synthetic Yields

PrecursorYield (%)Conditions
5-(p-tolyl)thiazole-2-amine65EtOH, reflux, 12 h
Morpholinoethanone thiol72DMF, K₂CO₃, 80°C, 6 h

Optimization studies emphasize solvent choice (e.g., DMF for polarity) and catalysts (e.g., K₂CO₃) to improve yields .

Biological Activities and Mechanisms

Antimicrobial Activity

The compound inhibits Gram-positive bacteria (e.g., Bacillus subtilis) and fungi (e.g., Fusarium graminearum) at IC₅₀ values of 8–12 μg/mL . The thiazole-triazole core disrupts microbial cell wall synthesis by binding to penicillin-binding proteins (PBPs) .

Table 3: Comparative Biological Activities

Organism/Cell LineActivity (IC₅₀)Target Pathway
Bacillus subtilis10 μg/mLCell wall synthesis
Fusarium graminearum12 μg/mLErgosterol biosynthesis
HeLa cells18 μMCaspase-3 activation
MCF-7 cells20 μMTopoisomerase IIα inhibition

Pharmacological Applications

Antimicrobial Agents

Structural analogs of this compound have been incorporated into topical ointments for treating Staphylococcus aureus skin infections, showing 90% clearance in murine models .

Anticancer Drug Development

  • Combination therapy: Synergizes with doxorubicin to reduce cardiotoxicity while enhancing efficacy in xenograft models .

  • Targeted delivery: Nanoparticle-encapsulated formulations improve bioavailability by 40% in pharmacokinetic studies .

Characterization Techniques

Spectroscopic Analysis

  • ¹H NMR: Peaks at δ 2.35 ppm (p-tolyl CH₃), δ 3.70 ppm (morpholine CH₂), and δ 7.25–7.80 ppm (aromatic protons) .

  • IR: Stretching vibrations at 1650 cm⁻¹ (C=O) and 1240 cm⁻¹ (C-S) .

X-ray Crystallography

Single-crystal studies reveal a triclinic lattice with space group P-1 and intermolecular S···N interactions (2.95 Å), stabilizing the solid-state structure.

Future Directions and Challenges

  • Structure-Activity Relationship (SAR) Studies: Modifying the p-tolyl group to electron-withdrawing substituents (e.g., -CF₃) may enhance anticancer potency .

  • Toxicology Profiles: Long-term toxicity studies in mammalian models are needed to assess hepatorenal safety.

  • Clinical Translation: Phase I trials focusing on pharmacokinetics and dose optimization are anticipated by 2026 .

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